molecular formula C13H17Cl2N3 B1524802 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride CAS No. 1609407-54-6

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Cat. No. B1524802
M. Wt: 286.2 g/mol
InChI Key: CBXSFRULRPGDPQ-UHFFFAOYSA-N
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Description

The compound “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” is a complex organic molecule that likely contains a quinoline group, a pyrrolidine group, and two chloride ions . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

While specific synthesis methods for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Neurotoxicity and Reactive Oxygen Species Generation

Quinolinic acid, a neurotoxic tryptophan metabolite, exhibits its effects through mechanisms that could be relevant to derivatives of quinolinamine. Studies on quinolinic acid-iron(II) complexes reveal their capability to generate reactive oxygen species, implicating a role in neurotoxicity through enhanced pro-oxidant characteristics (Pláteník et al., 2001). This suggests that derivatives of quinoline, including 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, may be studied for their interactions with metal ions and potential neurotoxic effects or protective roles against oxidative stress.

Anticancer Activity

The synthesis and biological evaluation of novel synthetic makaluvamine analogues, which are structurally related to quinoline derivatives, have demonstrated significant in vitro and in vivo anticancer activity (Wang et al., 2009). These findings highlight the potential of quinoline derivatives in the development of new anticancer agents, suggesting that 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride could also be explored for its anticancer properties.

Antimicrobial and Antimalarial Activities

Quinoline derivatives have been recognized for their antimicrobial and antimalarial activities. Studies on 8-quinolinamine analogues reveal their effectiveness against various pathogens, including bacteria, fungi, and Plasmodium species, demonstrating broad-spectrum anti-infective properties (Jain et al., 2005). This suggests the utility of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride in the development of new antimicrobial and antimalarial agents.

Neurological Disorders and Cognitive Enhancement

Compounds targeting the serotonin 5-HT6 receptor, like certain quinoline derivatives, offer a promising approach for treating cognitive deficits associated with dementia and Alzheimer's disease. Novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists have shown procognitive properties in preclinical models, indicating potential applications for cognitive enhancement and treatment of neurological disorders (Grychowska et al., 2016).

Anti-corrosion Applications

Research on 8-hydroxyquinoline derivatives for mild steel in acidic medium has demonstrated their significant anti-corrosion performance, suggesting potential industrial applications in protecting metals against corrosion (Douche et al., 2020).

Future Directions

While specific future directions for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This includes the design of new synthetic molecules and the exploration of the therapeutic possibilities of indole derivatives .

properties

IUPAC Name

8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXSFRULRPGDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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